
(R)-tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-tert-butyl 2-aminopyrrolidine-1-carboxylate.
Reaction Steps:
Reaction Conditions: Typical reaction conditions include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch reactors or continuous flow systems may be employed.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation Products: More oxidized pyrrolidine derivatives.
Reduction Products: Hydroxyl-substituted pyrrolidine derivatives.
Substitution Products: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting or activating certain enzymes.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate: The enantiomer of the compound with potentially different biological activity.
tert-Butyl 2-carbamoyl-5-hydroxypyrrolidine-1-carboxylate: A reduced form with a hydroxyl group instead of an oxo group.
tert-Butyl 2-carbamoyl-5-aminopyrrolidine-1-carboxylate: A derivative with an amino group.
Uniqueness
®-tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H16N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
tert-butyl (2R)-2-carbamoyl-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)12-6(8(11)14)4-5-7(12)13/h6H,4-5H2,1-3H3,(H2,11,14)/t6-/m1/s1 |
InChI Key |
CYMVPZWCARFNTA-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


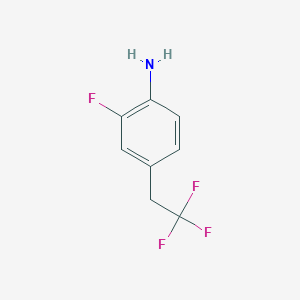
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
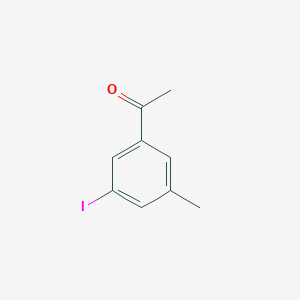



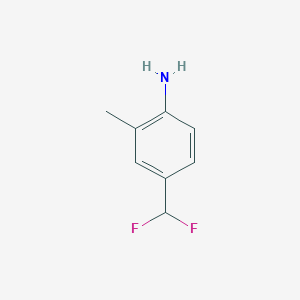
![8-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12969436.png)

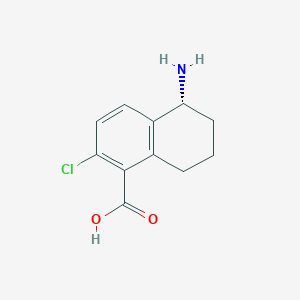
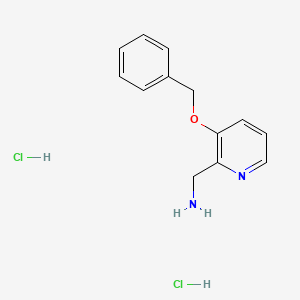
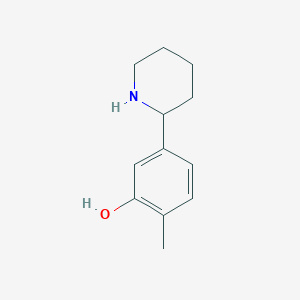
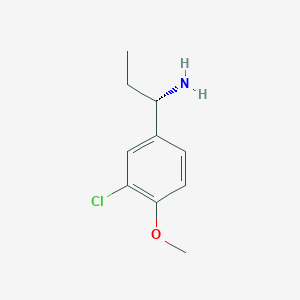
![2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine](/img/structure/B12969485.png)
